7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester
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Overview
Description
Ethyl 3-formyl-2-methylindolizine-7-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₃NO₃. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-2-methylindolizine-7-carboxylate typically involves the reaction of 2-formylpyrrole derivatives with ethyl γ-bromocrotonates. This method allows for the formation of indolizine derivatives through a one-pot procedure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver carbonate (Ag₂CO₃) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for ethyl 3-formyl-2-methylindolizine-7-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-formyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit key enzymes and proteins involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
- 7-Formyl-2-methylindolizine derivative 4
- 7-Methyl-2-phenylindolizine derivative 5
Comparison: Ethyl 3-formyl-2-methylindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59195-46-9 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-formyl-2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-14-11(7-10)6-9(2)12(14)8-15/h4-8H,3H2,1-2H3 |
InChI Key |
VAEAVVSZRPAFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
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